molecular formula C21H32O3 B096616 3beta-(Methoxymethoxy)androst-5-en-17-one CAS No. 18000-76-5

3beta-(Methoxymethoxy)androst-5-en-17-one

Cat. No. B096616
CAS RN: 18000-76-5
M. Wt: 332.5 g/mol
InChI Key: JQWNLAOFJMUGBT-ZKHIMWLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3beta-(Methoxymethoxy)androst-5-en-17-one, also known as MMME, is a synthetic steroid that has gained attention in the field of scientific research due to its unique properties and potential applications. MMME is a derivative of the natural steroid hormone dehydroepiandrosterone (DHEA), which is produced by the adrenal gland and has been shown to have a variety of physiological effects.

Mechanism Of Action

The exact mechanism of action of 3beta-(Methoxymethoxy)androst-5-en-17-one is not yet fully understood, but it is thought to act through a variety of pathways. 3beta-(Methoxymethoxy)androst-5-en-17-one has been shown to interact with a number of different receptors, including the androgen receptor, estrogen receptor, and glucocorticoid receptor. Additionally, 3beta-(Methoxymethoxy)androst-5-en-17-one has been shown to modulate the activity of a number of different enzymes and signaling pathways.

Biochemical And Physiological Effects

3beta-(Methoxymethoxy)androst-5-en-17-one has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 3beta-(Methoxymethoxy)androst-5-en-17-one has antioxidant and anti-inflammatory properties, and can inhibit the growth of cancer cells. In vivo studies have shown that 3beta-(Methoxymethoxy)androst-5-en-17-one can improve cognitive function and protect against neuronal damage in animal models of neurodegenerative disease.

Advantages And Limitations For Lab Experiments

One advantage of using 3beta-(Methoxymethoxy)androst-5-en-17-one in scientific research is its unique structure and potential for targeting multiple pathways. Additionally, 3beta-(Methoxymethoxy)androst-5-en-17-one is a synthetic compound, which allows for greater control over its properties and potential applications. However, one limitation of using 3beta-(Methoxymethoxy)androst-5-en-17-one in lab experiments is its relatively new status as a research compound, which means that there is still much to be learned about its properties and potential applications.

Future Directions

There are a number of potential future directions for research on 3beta-(Methoxymethoxy)androst-5-en-17-one. One area of interest is in the development of 3beta-(Methoxymethoxy)androst-5-en-17-one-based therapies for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, 3beta-(Methoxymethoxy)androst-5-en-17-one may have potential as an anti-cancer agent, and further research is needed to determine its efficacy in this area. Finally, 3beta-(Methoxymethoxy)androst-5-en-17-one may have potential applications in the field of anti-aging research, as it has been shown to have anti-inflammatory and antioxidant properties that may help to protect against age-related damage.

Synthesis Methods

3beta-(Methoxymethoxy)androst-5-en-17-one can be synthesized through a multi-step chemical process starting from DHEA. The first step involves the protection of the 3-hydroxyl group with a methoxymethyl (MOM) group, followed by protection of the 17-ketone with a dioxolane group. The resulting compound is then subjected to a series of reduction and deprotection reactions to yield 3beta-(Methoxymethoxy)androst-5-en-17-one.

Scientific Research Applications

3beta-(Methoxymethoxy)androst-5-en-17-one has been shown to have a variety of potential applications in scientific research. One area of interest is in the field of neuroprotection, as 3beta-(Methoxymethoxy)androst-5-en-17-one has been shown to have antioxidant and anti-inflammatory properties that may help to protect against neuronal damage. Additionally, 3beta-(Methoxymethoxy)androst-5-en-17-one has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cell lines.

properties

CAS RN

18000-76-5

Product Name

3beta-(Methoxymethoxy)androst-5-en-17-one

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

(3S,8R,9S,10R,13S,14S)-3-(methoxymethoxy)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C21H32O3/c1-20-10-8-15(24-13-23-3)12-14(20)4-5-16-17-6-7-19(22)21(17,2)11-9-18(16)20/h4,15-18H,5-13H2,1-3H3/t15-,16-,17-,18-,20-,21-/m0/s1

InChI Key

JQWNLAOFJMUGBT-ZKHIMWLXSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)OCOC)C

SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OCOC)C

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OCOC)C

Other CAS RN

18000-76-5

Origin of Product

United States

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